molecular formula C10H19N3 B11728892 N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11728892
M. Wt: 181.28 g/mol
InChI Key: ZHKTZCYCAUJRMU-UHFFFAOYSA-N
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Description

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazol-5-amine with butyl bromide under basic conditions to introduce the butyl group. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 5-amino-1H-pyrazole
  • N-butyl-1H-pyrazol-4-amine

Uniqueness

N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and ethyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-butyl-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-6-7-11-10-8-12-13(5-2)9(10)3/h8,11H,4-7H2,1-3H3

InChI Key

ZHKTZCYCAUJRMU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N(N=C1)CC)C

Origin of Product

United States

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